molecular formula C21H24N4O2 B2399165 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1421477-99-7

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No. B2399165
CAS RN: 1421477-99-7
M. Wt: 364.449
InChI Key: NAEUIEBFTWLGEI-UHFFFAOYSA-N
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Description

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Molecular Docking

  • A study by Jayarajan et al. (2019) explored the synthesis of similar cyanopyridine derivatives. They were investigated for non-linear optical properties and molecular docking analyses. The docking studies showed interactions near the colchicine binding site of tubulin, indicating potential in the inhibition of tubulin polymerization and anticancer activity.

PET Imaging of Microglia

  • In the realm of neuroimaging, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally similar to the one . This tool is significant for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders.

Investigation of Tubulin Inhibitors

  • Research by Krasavin et al. (2014) introduced a new chemical class of tubulin inhibitors, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. They demonstrated antiproliferative properties by inhibiting tubulin and causing an increase in mitotic cells in leukemia cell lines.

Novel Synthesis Techniques

  • The work of Ito et al. (2002) showcases a practical synthesis method for a compound structurally related to the one . This synthesis approach may be relevant for producing similar compounds efficiently.

Applications in Cancer Research

  • The study by Dimmock et al. (1998) synthesized a series of compounds, including piperidine derivatives, demonstrating significant cytotoxicity towards various cancer cells. These compounds represent a new class of cytotoxic agents with potential applications in cancer treatment.

properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUIEBFTWLGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

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